molecular formula C24H23BrF2O3 B12732362 3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether CAS No. 80843-82-9

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether

Cat. No.: B12732362
CAS No.: 80843-82-9
M. Wt: 477.3 g/mol
InChI Key: DGWRUCQPODLNOO-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is a complex organic compound that features both bromine and fluorine substituents These substituents are known for their significant impact on the compound’s chemical properties, including its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether typically involves multiple steps, starting with the preparation of the individual phenyl and benzyl components. The bromophenoxy and difluoromethoxyphenyl groups are introduced through halogenation and etherification reactions, respectively. The final step involves the coupling of these two components under specific reaction conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The phenyl and benzyl groups can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxybenzyl ethers, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or alkanes.

Scientific Research Applications

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4-Bromophenyl 2-(4-difluoromethoxyphenyl) ether: Similar but lacks the benzyl group.

Uniqueness

The unique combination of bromine and difluoromethoxy substituents in 3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether imparts distinct chemical properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability profiles.

Properties

CAS No.

80843-82-9

Molecular Formula

C24H23BrF2O3

Molecular Weight

477.3 g/mol

IUPAC Name

1-bromo-4-[3-[[2-[4-(difluoromethoxy)phenyl]-2-methylpropoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H23BrF2O3/c1-24(2,18-6-10-21(11-7-18)30-23(26)27)16-28-15-17-4-3-5-22(14-17)29-20-12-8-19(25)9-13-20/h3-14,23H,15-16H2,1-2H3

InChI Key

DGWRUCQPODLNOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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